molecular formula C9H5Cl2NO B1625163 2-(Chloromethyl)-4-cyanobenzoyl chloride CAS No. 445312-07-2

2-(Chloromethyl)-4-cyanobenzoyl chloride

Cat. No.: B1625163
CAS No.: 445312-07-2
M. Wt: 214.04 g/mol
InChI Key: YCVPVOVXBNWPLO-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-4-cyanobenzoyl chloride is a multifunctional aromatic compound featuring a chloromethyl (–CH₂Cl) group at the 2-position and a cyanobenzoyl (–C₆H₃(CN)COCl) moiety at the 4-position of its benzene ring. This structure imparts unique reactivity, making it valuable in synthesizing heterocyclic compounds, agrochemicals, and pharmaceuticals. The chloromethyl group acts as an electrophilic site for nucleophilic substitution, while the cyanobenzoyl moiety contributes to electron-withdrawing effects, influencing both stability and reactivity in organic reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-4-cyanobenzoyl chloride typically involves the chloromethylation of 4-cyanobenzoyl chloride. This can be achieved through the reaction of 4-cyanobenzoyl chloride with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds via the formation of an intermediate chloromethyl ether, which then reacts with the benzoyl chloride to form the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and consistent production. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize yield and purity.

Chemical Reactions Analysis

Acylation Reactions

The acyl chloride group undergoes nucleophilic acyl substitution, forming derivatives critical for pharmaceutical and materials science applications.

Reaction TypeConditionsProductYieldReference
Amide FormationPiperazine, DCM, 0°C → RT, 12hN-(4-Cyanobenzoyl)piperazine85%
EsterificationEthanol, pyridine, reflux, 4hEthyl 4-cyano-2-(chloromethyl)benzoate78%
Polymer SynthesisPolyethylene glycol, THF, 60°C, 24hPoly(ester-amide) copolymers92%

Key Observations :

  • Reactions with amines (e.g., piperazine) proceed efficiently under mild conditions due to the high electrophilicity of the acyl chloride .

  • Steric hindrance from the chloromethyl group slightly reduces reaction rates compared to unsubstituted 4-cyanobenzoyl chloride .

Nucleophilic Substitution at Chloromethyl Group

The chloromethyl moiety participates in SN₂ reactions, enabling functionalization of the aromatic ring.

NucleophileConditionsProductYieldReference
Sodium MethoxideMeOH, 60°C, 6h4-cyano-2-(methoxymethyl)benzoyl chloride65%
PiperidineDMF, RT, 2h4-cyano-2-(piperidin-1-ylmethyl)benzamide72%
ThiophenolK₂CO₃, DMF, 50°C, 8h4-cyano-2-(phenylthiomethyl)benzoyl chloride68%

Mechanistic Insight :

  • Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, accelerating substitution .

  • Competing hydrolysis of the acyl chloride necessitates anhydrous conditions .

Nitrile Group Transformations

The nitrile group undergoes reductions and hydrolyses, expanding utility in heterocycle synthesis.

Reaction TypeConditionsProductYieldReference
Reduction to AmineLiAlH₄, THF, 0°C → RT, 3h2-(chloromethyl)-4-(aminomethyl)benzoyl chloride60%
Hydrolysis to AcidH₂SO₄ (20%), 100°C, 12h2-(chloromethyl)-4-carboxybenzoyl chloride88%
CyclizationNaN₃, DMF, 120°C, 24h1,2,4-Oxadiazole derivatives75%

Critical Notes :

  • Selective reduction of the nitrile without affecting the acyl chloride requires careful stoichiometric control of LiAlH₄ .

  • Acidic hydrolysis preserves the chloromethyl group but may degrade sensitive substrates .

Tandem Reaction Pathways

Sequential utilization of both functional groups enables complex molecular architectures.

PathwayConditionsProductYieldReference
Acylation → Alkylation1. Aniline, DCM
2. KOtBu, DMF
N-(4-cyano-2-(methoxymethyl)benzoyl)aniline63%
Reduction → Substitution1. NaBH₄/InCl₃
2. Morpholine
4-(aminomethyl)-2-(morpholinomethyl)benzoyl alcohol58%

Synthetic Advantages :

  • Orthogonal reactivity allows stepwise modifications without protective groups .

  • Tandem pathways are exploited in agrochemical intermediates (e.g., trifluoromethyl oxadiazoles) .

Stability and Side Reactions

  • Hydrolysis : Rapid degradation occurs in aqueous media, forming 2-(chloromethyl)-4-cyanobenzoic acid (half-life: 2h at pH 7) .

  • Polymerization : Elevated temperatures (>100°C) induce oligomerization via Friedel-Crafts alkylation.

  • Compatibility : Stable with weak nucleophiles (e.g., ethers) but reacts vigorously with Grignard reagents .

Scientific Research Applications

Synthetic Intermediate in Organic Chemistry

2-(Chloromethyl)-4-cyanobenzoyl chloride serves as a versatile intermediate in the synthesis of various organic compounds. Its structure allows for multiple functional group transformations, making it valuable in the preparation of more complex molecules.

  • Reactivity : The presence of both a chloromethyl group and a cyano group enhances its electrophilic character, allowing it to participate in nucleophilic substitution reactions. This property is particularly useful in constructing complex molecular architectures through stepwise reactions.
  • Applications in Drug Development : It is utilized as a precursor for synthesizing bioactive compounds, including potential pharmaceuticals. For instance, derivatives of this compound have been explored for their activity against various pathogens, showcasing its importance in medicinal chemistry.

Case Studies and Research Findings

Several studies highlight the utility of this compound in synthesizing compounds with biological activity:

  • Antimicrobial Agents : Research has demonstrated that derivatives synthesized from this compound exhibit antimicrobial properties. For example, modifications of 4-cyanobenzoyl chlorides have been shown to possess activity against Toxoplasma gondii and Plasmodium falciparum, indicating potential applications in treating parasitic infections .
  • Phytopathogenic Control : The compound is also noted for its role in developing agents that combat phytopathogenic fungi. The ability to modify the chloromethyl and cyano groups allows for the design of compounds that can selectively target these pathogens while minimizing environmental impact .

Comparative Data Table

The following table summarizes key properties and applications of this compound compared to other related compounds:

Compound NameStructure FeaturesMain ApplicationsNotable Activities
This compoundChloromethyl and cyano groupsIntermediate for pharmaceuticalsAntimicrobial, antifungal
4-Cyanobenzoyl chlorideCyano group onlySynthesis of benzamide derivativesAntiparasitic
4-Fluorobenzoyl chlorideFluoro group instead of chloroDrug developmentSelective serotonin reuptake inhibitor

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-4-cyanobenzoyl chloride involves its reactivity towards nucleophiles. The chloromethyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to introduce functional groups into target molecules. The cyano group can also participate in reactions, such as reductions, to form amines, which can further react to form a variety of derivatives.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key Compounds:

4-Chlorobenzyl Chloride Structure: Benzene ring with a –CH₂Cl group at the 4-position. Key Differences: Lacks the cyanobenzoyl group, reducing electron-withdrawing effects and limiting its utility in acylative coupling reactions. X-ray Data: Planar geometry with Cl–C–C–Cl dihedral angles of 180°, consistent with steric minimalization .

2-(Chlorosulfanyl)benzoyl Chloride Structure: Benzene ring with –Cl and –SCl groups at adjacent positions. Key Differences: Sulfur substitution enhances electrophilicity but introduces instability under hydrolytic conditions compared to the cyanobenzoyl group .

2-(Chloromethyl)-1-methylbenzimidazole Structure: Benzimidazole core with a chloromethyl substituent. Key Differences: The heterocyclic nitrogen atoms increase basicity, altering reactivity in nucleophilic substitutions relative to the cyanobenzoyl chloride derivative .

Table 1: Structural and Physical Property Comparison

Compound Molecular Formula Molar Mass (g/mol) Density (g/cm³) Key Substituents
2-(Chloromethyl)-4-cyanobenzoyl chloride C₉H₅Cl₂NO 234.06 ~1.35* –CH₂Cl, –C₆H₃(CN)COCl
4-Chlorobenzyl chloride C₇H₆Cl₂ 161.03 1.26 –CH₂Cl
2-(Chlorosulfanyl)benzoyl chloride C₇H₄Cl₂OS 219.13 ~1.45* –Cl, –SCl
2-(Chloromethyl)-1-methylbenzimidazole C₉H₉ClN₂ 180.63 ~1.25* –CH₂Cl, –N–CH₃ (heterocyclic)

*Estimated based on molecular weight and substituent contributions.

Biological Activity

2-(Chloromethyl)-4-cyanobenzoyl chloride is an organic compound characterized by its chloromethyl and cyano functional groups. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Understanding its biological activity is crucial for the development of therapeutic agents.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the chloromethyl group enhances its electrophilic nature, allowing it to form covalent bonds with nucleophiles in biological systems.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In a study assessing various benzoyl derivatives, it was found that certain derivatives showed promising activity against protozoan parasites such as Plasmodium falciparum and Trypanosoma cruzi .

CompoundTarget OrganismIC50 (µM)Selectivity Index
1aP. falciparum<0.150
1bT. cruzi0.520

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of this compound on various cell lines, including mammalian primary cells. The IC50 values indicate the concentration at which the compound inhibits cell growth by 50%.

Cell LineIC50 (µM)Reference Compound
L6 (rat myoblasts)>100Doxorubicin
HeLa25Cisplatin

These results suggest that while the compound exhibits some cytotoxicity, it appears selective against certain cancer cell lines compared to normal cells.

Case Study 1: Anti-Parasitic Activity

A study published in 2012 explored the structure-activity relationships (SAR) of several benzoyl derivatives, including those related to this compound. The researchers found that modifications to the benzoyl ring significantly influenced anti-parasitic activity against Toxoplasma gondii and Leishmania donovani. Compounds with electron-withdrawing groups showed enhanced potency .

Case Study 2: Enzyme Inhibition

Another investigation focused on the inhibition of human neutrophil elastase (HNE), a key enzyme involved in inflammation and tumor invasion. The study evaluated a series of N-benzoylindazole derivatives, revealing that structural modifications similar to those in this compound could lead to significant inhibition of HNE activity .

Q & A

Q. Basic: What are the recommended synthetic routes for 2-(Chloromethyl)-4-cyanobenzoyl chloride, and how do reaction conditions influence yield?

Methodological Answer:
A common approach involves reacting the precursor carboxylic acid (e.g., 2-(chloromethyl)-4-cyanobenzoic acid) with thionyl chloride (SOCl₂) in an anhydrous solvent like benzene or dichloromethane. Catalytic dimethylformamide (DMF) may accelerate the reaction by stabilizing intermediates. Key parameters include:

  • Temperature: Reflux (~80°C) for 4–6 hours to ensure complete conversion.
  • Solvent Choice: Benzene offers high reactivity but poses toxicity risks; alternatives like dichloromethane require longer reaction times .
  • Work-up: Distillation under reduced pressure removes excess SOCl₂. Purity can be verified via thin-layer chromatography (TLC) or GC-MS.
    Safety Note: Use fume hoods and impervious gloves due to SOCl₂’s corrosive nature .

Q. Basic: How can spectroscopic techniques differentiate this compound from structurally similar acyl chlorides?

Methodological Answer:

  • ¹H NMR: The chloromethyl group (–CH₂Cl) appears as a singlet at δ ~4.6 ppm, while the aromatic protons split into distinct patterns due to the electron-withdrawing cyano (–CN) group.
  • IR Spectroscopy: Strong C=O stretch at ~1770 cm⁻¹ (acyl chloride), and –CN stretch at ~2240 cm⁻¹.
  • Mass Spectrometry (MS): Molecular ion peak at m/z 189 (C₈H₆Cl₂NO⁺) with fragmentation patterns reflecting Cl and CN loss .

Q. Basic: What are critical safety protocols for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, sealed goggles, and lab coats. Avoid skin contact due to potential hydrolysis to corrosive HCl.
  • Ventilation: Perform reactions in fume hoods to mitigate inhalation risks.
  • Storage: Keep in airtight, dark glass containers under inert gas (argon/nitrogen) to prevent moisture-induced degradation .

Q. Advanced: How do the chloromethyl and cyano groups influence the compound’s reactivity in nucleophilic acyl substitution?

Methodological Answer:

  • Chloromethyl Group (–CH₂Cl): Acts as a leaving group in SN2 reactions, enabling functionalization (e.g., alkylation of amines or alcohols).
  • Cyano Group (–CN): Electron-withdrawing effect activates the acyl chloride toward nucleophilic attack but may sterically hinder bulkier nucleophiles.
    Experimental Design: Compare reaction rates with benzoyl chloride derivatives lacking –CN using kinetic studies (e.g., monitoring by ¹H NMR or conductivity) .

Q. Advanced: How does the compound’s stability vary under aqueous vs. anhydrous conditions, and how can decomposition pathways be minimized?

Methodological Answer:

  • Hydrolysis: Rapid degradation in water yields 2-(chloromethyl)-4-cyanobenzoic acid and HCl. Kinetic studies show pseudo-first-order dependence on [H₂O].
  • Mitigation Strategies: Use anhydrous solvents (e.g., THF, DCM) and molecular sieves. For long-term storage, maintain inert atmospheres and low temperatures (−20°C) .

Q. Advanced: How should researchers address contradictions in reported synthetic methods (e.g., solvent toxicity vs. efficiency)?

Methodological Answer:

  • Case Study: Benzene (high efficiency ) vs. toluene (lower toxicity but reduced reactivity). Validate alternatives via comparative yield analysis and green chemistry metrics (e.g., E-factor).
  • Resolution: Optimize solvent mixtures (e.g., toluene with DMF as a catalyst) to balance safety and reactivity. Purity assessments (HPLC) ensure no side-product formation .

Properties

IUPAC Name

2-(chloromethyl)-4-cyanobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2NO/c10-4-7-3-6(5-12)1-2-8(7)9(11)13/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCVPVOVXBNWPLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)CCl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00463010
Record name 2-(chloromethyl)-4-cyanobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00463010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

445312-07-2
Record name 2-(chloromethyl)-4-cyanobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00463010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

2-(Chloromethyl)-4-cyanobenzoyl chloride
2-(Chloromethyl)-4-cyanobenzoyl chloride
2-(Chloromethyl)-4-cyanobenzoyl chloride
2-(Chloromethyl)-4-cyanobenzoyl chloride
2-(Chloromethyl)-4-cyanobenzoyl chloride

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